molecular formula C14H20N6O2 B11512564 1,3-dimethyl-7-{2-[(2E)-piperidin-2-ylideneamino]ethyl}-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-7-{2-[(2E)-piperidin-2-ylideneamino]ethyl}-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11512564
M. Wt: 304.35 g/mol
InChI Key: NQEGISPISBHSNZ-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-{2-[(2E)-piperidin-2-ylideneamino]ethyl}-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular structure that includes a purine base and a piperidine moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-{2-[(2E)-piperidin-2-ylideneamino]ethyl}-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting with the preparation of the purine base. The purine base is then modified through a series of reactions to introduce the piperidine moiety. Common reagents used in these reactions include alkylating agents, reducing agents, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-{2-[(2E)-piperidin-2-ylideneamino]ethyl}-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine compounds.

Scientific Research Applications

1,3-dimethyl-7-{2-[(2E)-piperidin-2-ylideneamino]ethyl}-3,7-dihydro-1H-purine-2,6-dione has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic uses, such as in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-{2-[(2E)-piperidin-2-ylideneamino]ethyl}-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these actions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: A similar compound with a purine base, known for its bronchodilator effects.

    Caffeine: Another purine derivative with stimulant properties.

    Aminophylline: A derivative of theophylline used in the treatment of respiratory diseases.

Uniqueness

1,3-dimethyl-7-{2-[(2E)-piperidin-2-ylideneamino]ethyl}-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a purine base with a piperidine moiety sets it apart from other similar compounds, providing unique opportunities for research and application.

Properties

Molecular Formula

C14H20N6O2

Molecular Weight

304.35 g/mol

IUPAC Name

1,3-dimethyl-7-[2-(2,3,4,5-tetrahydropyridin-6-ylamino)ethyl]purine-2,6-dione

InChI

InChI=1S/C14H20N6O2/c1-18-12-11(13(21)19(2)14(18)22)20(9-17-12)8-7-16-10-5-3-4-6-15-10/h9H,3-8H2,1-2H3,(H,15,16)

InChI Key

NQEGISPISBHSNZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNC3=NCCCC3

Origin of Product

United States

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